3-Methyl-2-(oxetan-3-yloxy)aniline
Description
3-Methyl-2-(oxetan-3-yloxy)aniline is an aniline derivative featuring a methyl group at the 3-position and an oxetane-3-yloxy substituent at the 2-position of the aromatic ring. Its molecular formula is C10H13NO2 (molecular weight: 179.22 g/mol). The oxetane ring confers unique steric and electronic properties, while the methyl group enhances lipophilicity compared to non-methylated analogs. This compound is primarily used as a building block in pharmaceutical synthesis, leveraging its amine group for further functionalization .
Properties
IUPAC Name |
3-methyl-2-(oxetan-3-yloxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-2-4-9(11)10(7)13-8-5-12-6-8/h2-4,8H,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWSRHDUYBYSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(oxetan-3-yloxy)aniline typically involves the formation of the oxetane ring followed by its attachment to the aniline moiety. One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize by-products and maximize the efficiency of the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(oxetan-3-yloxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxetane ring can be reduced under specific conditions to form open-chain alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives of the aniline moiety.
Reduction: Open-chain alcohols from the oxetane ring.
Substitution: Various substituted aniline or oxetane derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-2-(oxetan-3-yloxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to the unique properties of the oxetane ring, which can enhance the stability and bioavailability of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(oxetan-3-yloxy)aniline largely depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its aniline and oxetane moieties. The oxetane ring can undergo ring-opening reactions, which can be crucial in the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
Key structural analogs differ in substituent type, position, and N-functionalization (Table 1):
Table 1 : Structural and physicochemical comparison of analogs.
*logP values estimated via XLogP3 ; †Calculated using similar analogs.
Key Observations:
The para-substituted analog exhibits lower logP (0.9 vs. ~1.5), suggesting better aqueous solubility . In compound 1x, fluorine at the 5-position introduces electron-withdrawing effects, which may stabilize the aromatic ring and alter reaction pathways in electrophilic substitutions .
N-Substituent Effects :
- N-Methylation (1o) increases logP by ~0.6 compared to the parent compound S9, enhancing membrane permeability but reducing solubility. N-Benzyl derivatives (e.g., 1x) further elevate hydrophobicity (logP ~2.3), making them suitable for lipophilic drug scaffolds .
Oxetane vs. Oxetan-3-yloxymethyl :
- The oxetane ring in this compound directly bonds to the aromatic ring, whereas S9 features a methylene spacer (oxetan-3-yloxymethyl). This spacer may increase conformational flexibility, affecting binding interactions in catalytic systems .
Biological Activity
3-Methyl-2-(oxetan-3-yloxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural formula:
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of various compounds related to this compound against multiple human cancer cell lines. For instance, compounds with similar structures demonstrated significant antiproliferative activity against ovarian and breast cancer cells. The most effective compounds showed IC50 values ranging from 4.47 to 52.8 μM, indicating a promising potential for further development as anticancer agents .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4d | A2780 (Ovarian) | 4.47 |
| 5c | MCF-7 (Breast) | 52.8 |
| 5g | A2780/RCIS (Cisplatin Resistant) | 20.0 |
The mechanism by which this compound exerts its biological effects may involve interactions with tubulin, disrupting microtubule dynamics essential for cell division. This interaction could lead to cell cycle arrest at the G2/M phase, thereby inhibiting tumor growth .
Study on Tubulin Inhibition
In a study focused on oxazinonaphthalene derivatives, it was found that certain analogs inhibited tubulin polymerization in a dose-dependent manner. This suggests that compounds similar to this compound may also exhibit similar tubulin inhibition properties, making them candidates for further exploration as microtubule-targeting agents .
Molecular Docking Studies
Molecular docking studies have been conducted to investigate the binding affinity of related compounds to the colchicine-binding site of tubulin. The results indicated that these compounds could effectively mimic known antitubulin drugs, providing insights into their potential as therapeutic agents against cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
